Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189664-19-4
VCID: VC5231364
InChI: InChI=1S/C15H20ClNO2.ClH/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12;/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3;1H
SMILES: CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C15H21Cl2NO2
Molecular Weight: 318.24

Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride

CAS No.: 1189664-19-4

Cat. No.: VC5231364

Molecular Formula: C15H21Cl2NO2

Molecular Weight: 318.24

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride - 1189664-19-4

Specification

CAS No. 1189664-19-4
Molecular Formula C15H21Cl2NO2
Molecular Weight 318.24
IUPAC Name ethyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H20ClNO2.ClH/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12;/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3;1H
Standard InChI Key MDTRUQBENVPVAE-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride belongs to the class of piperidine alkaloids, featuring a six-membered nitrogen-containing ring. The molecular formula C₁₅H₂₁Cl₂NO₂ corresponds to a molecular weight of 318.24 g/mol. Key structural attributes include:

  • A piperidine ring substituted at the 1-position with a 3-chlorobenzyl group.

  • An ethyl ester at the 3-position of the piperidine ring.

  • A hydrochloride salt formation enhancing solubility for pharmacological studies.

Table 1: Structural and Spectral Data

PropertyValue/Descriptor
IUPAC NameEthyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate hydrochloride
SMILESCCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl
InChI KeyMDTRUQBENVPVAE-UHFFFAOYSA-N
X-ray Diffraction DataNot publicly available
SolubilityModerate in polar aprotic solvents

The hydrochloride salt formation is critical for improving bioavailability, as evidenced by its enhanced interaction with biological membranes compared to the free base.

Synthesis and Characterization

Synthetic Methodology

The synthesis involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and ethyl piperidine-3-carboxylate under basic conditions (e.g., K₂CO₃ or NaOH). Key steps include:

  • Alkylation: The piperidine nitrogen attacks the electrophilic benzyl chloride, forming the 1-(3-chlorobenzyl)piperidine intermediate.

  • Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes reactivity
Temperature60–80°CBalances reaction rate and side reactions
BasePotassium carbonatePrevents hydrolysis of ester
Reaction Time12–18 hoursEnsures completion

Yield improvements up to 78% have been reported using microwave-assisted synthesis, reducing reaction times to 2–4 hours .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (CDCl₃) reveals signals at δ 1.25 (triplet, CH₂CH₃), δ 3.45–3.60 (piperidine protons), and δ 7.20–7.40 (aromatic protons).

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 318.24 [M+H]⁺.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media oxidizes the piperidine ring to a pyridine derivative, altering electronic properties.

  • Reduction: NaBH₄ selectively reduces the ester to a primary alcohol, enabling further functionalization.

Substitution Reactions

The 3-chlorobenzyl group undergoes SNAr reactions with amines or thiols, facilitating the development of analogs with enhanced bioactivity. For example, reaction with morpholine replaces the chlorine atom, yielding a compound with improved solubility .

Biological Activity and Research Findings

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The 3-chlorobenzyl group enhances membrane permeability, disrupting microbial cell walls.

Table 3: Comparative Bioactivity of Piperidine Derivatives

CompoundTarget PathogenIC₅₀/MIC
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylateS. aureus8 µg/mL
Ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylateE. coli32 µg/mL
Unsubstituted piperidineC. albicans>64 µg/mL

Applications in Pharmaceutical Development

Drug Candidate Optimization

Structural analogs of this compound are being explored as central nervous system (CNS) agents, leveraging the piperidine ring’s ability to cross the blood-brain barrier. Modifications to the ester group (e.g., replacing ethyl with isopropyl) improve metabolic stability .

Industrial Scale Synthesis

A pilot-scale process using continuous flow chemistry achieved a throughput of 1.2 kg/day with 95% purity, highlighting its viability for large-scale production.

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